molecular formula C10H9NO3 B14207618 2-Azetidinone, 4-(1,3-benzodioxol-5-yl)- CAS No. 777883-99-5

2-Azetidinone, 4-(1,3-benzodioxol-5-yl)-

Cat. No.: B14207618
CAS No.: 777883-99-5
M. Wt: 191.18 g/mol
InChI Key: NJUNOEUZFDWZBA-UHFFFAOYSA-N
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Description

2-Azetidinone, 4-(1,3-benzodioxol-5-yl)- is a chemical compound that features a four-membered lactam ring (azetidinone) substituted with a 1,3-benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 4-(1,3-benzodioxol-5-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole derivatives with azetidinone precursors in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 4-(1,3-benzodioxol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Azetidinone, 4-(1,3-benzodioxol-5-yl)- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azetidinone, 4-(1,3-benzodioxol-5-yl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell wall synthesis in bacteria or interference with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azetidinone, 4-(1,3-benzodioxol-5-yl)-3-ethyl-
  • 2-Azetidinone, 3-(1,3-benzodioxol-5-yl)-4-methyl-

Uniqueness

2-Azetidinone, 4-(1,3-benzodioxol-5-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

777883-99-5

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)azetidin-2-one

InChI

InChI=1S/C10H9NO3/c12-10-4-7(11-10)6-1-2-8-9(3-6)14-5-13-8/h1-3,7H,4-5H2,(H,11,12)

InChI Key

NJUNOEUZFDWZBA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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